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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning, expression,

and purification of recombinant maltose phosphorylase. Maltose phosphorylase (MP) is an

enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and

glucose.[1][2] This enzyme has significant applications in clinical diagnostics, food analysis,

and the enzymatic synthesis of oligosaccharides.[2] The following sections detail the

methodologies for producing functional recombinant maltose phosphorylase, often utilizing a

maltose-binding protein (MBP) fusion system for enhanced expression and simplified

purification.[3][4]
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Property Value Source Organism Reference

Molecular Mass

(Subunit)
~75 kDa Lactococcus lactis [5]

Molecular Mass

(Subunit)
~88 kDa Lactobacillus brevis [6]

Native Molecular

Mass
~196 kDa (Dimer) Lactobacillus brevis [6]

Isoelectric Point (pI) 7.0 Lactococcus lactis [5]

Isoelectric Point (pI) 4.2 and 4.6 (isoforms) Lactobacillus brevis [6]

Optimum pH 6.5 Lactobacillus brevis [6]

Optimum pH 8.1 Bacillus sp. AHU2001 [7][8]

Optimum Temperature 36°C Lactobacillus brevis [6]

Optimum Temperature 45°C Bacillus sp. AHU2001 [7][8]

Specific Activity > 10 U/mg lyophilizate
Enterococcus sp. (in

E. coli)
[1]

Unit Definition: One unit (U) is the amount of enzyme that produces 1 µmol of D-glucose per

minute at 30°C and pH 7.0.[1]

Table 2: Kinetic Parameters of Maltose Phosphorylases
Substrate Km (mM) Source Organism Reference

Maltose 0.9 Lactobacillus brevis [6]

Phosphate 1.8 Lactobacillus brevis [6]
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This protocol describes the general steps for cloning the maltose phosphorylase gene into a

pMAL vector, which facilitates the expression of the target protein as a fusion with maltose-

binding protein (MBP).[3][4][9]

1. Primer Design and PCR Amplification:

Design forward and reverse primers for the maltose phosphorylase gene from the desired

source organism. The primers should include restriction sites compatible with the multiple

cloning site of the pMAL vector.

Perform PCR to amplify the maltose phosphorylase gene using genomic DNA from the

source organism as a template.

2. Vector and Insert Preparation:

Digest the pMAL vector and the purified PCR product with the selected restriction enzymes.

Purify the digested vector and insert using a gel purification kit.

3. Ligation:

Ligate the digested insert into the prepared pMAL vector using T4 DNA ligase.

4. Transformation:

Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid

propagation).

Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and incubate

overnight at 37°C.

5. Colony PCR and Sequence Verification:

Screen colonies by colony PCR using the gene-specific primers to identify clones containing

the insert.

Isolate plasmid DNA from positive clones and verify the sequence of the insert by DNA

sequencing.
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Caption: Workflow for cloning the maltose phosphorylase gene.

Protocol 2: Expression of Recombinant Maltose
Phosphorylase
This protocol outlines the expression of the MBP-maltose phosphorylase fusion protein in E.

coli.

1. Transformation into Expression Host:

Transform the verified recombinant plasmid into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.

2. Starter Culture:

Inoculate a single colony into 5-10 mL of LB medium containing ampicillin (100 µg/mL).

Incubate overnight at 37°C with shaking.
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3. Large-Scale Culture and Induction:

Inoculate 1 L of LB medium (containing ampicillin) with the overnight starter culture.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.5-0.6.

Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[9][10]

Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature

(e.g., 16-20°C) for improved protein folding.

4. Cell Harvesting:

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10]

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for

purification.
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Caption: Workflow for recombinant protein expression.
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Protocol 3: Purification of MBP-Maltose Phosphorylase
Fusion Protein
This protocol describes the purification of the MBP-tagged maltose phosphorylase using

amylose affinity chromatography.[9][11]

1. Cell Lysis:

Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM

EDTA, pH 7.4).

Lyse the cells by sonication on ice.

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

2. Affinity Chromatography:

Equilibrate an amylose resin column with column buffer.

Load the clarified supernatant onto the column.

Wash the column with several column volumes of column buffer to remove unbound

proteins.

Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[9]

3. (Optional) Tag Cleavage and Further Purification:

If required, cleave the MBP tag from the maltose phosphorylase using a site-specific

protease (e.g., TEV protease, Factor Xa) according to the manufacturer's instructions.[9]

Further purify the tag-free maltose phosphorylase using ion-exchange or size-exclusion

chromatography to separate it from the MBP tag and the protease.

4. Protein Analysis:

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
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Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 4: Maltose Phosphorylase Activity Assay
This protocol is for determining the enzymatic activity of the purified maltose phosphorylase.

The principle involves measuring the amount of glucose produced from the phosphorolysis of

maltose.[7][12][13]

1. Reagents:

50 mM HEPES-NaOH buffer, pH 7.0

0.2 M Maltose solution in HEPES buffer

0.2 M Phosphate solution (e.g., KH2PO4), pH 7.0 in HEPES buffer

5 N HCl (for stopping the reaction)

Glucose assay kit (e.g., glucose oxidase-peroxidase based)

2. Assay Procedure:

In a test tube, combine:

0.2 mL HEPES-NaOH buffer

0.1 mL Maltose solution

0.1 mL Phosphate solution

Equilibrate the mixture at 30°C for 5 minutes.

Start the reaction by adding 0.1 mL of the enzyme solution (appropriately diluted in cold

HEPES buffer).

Incubate for exactly 10 minutes at 30°C.

Stop the reaction by adding 0.1 mL of 5 N HCl.
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Prepare a blank by adding the buffer instead of the enzyme solution.

Determine the amount of glucose produced using a glucose assay kit according to the

manufacturer's protocol. The absorbance is typically read at 505 nm.[12]

3. Calculation of Activity:

Calculate the enzyme activity based on the amount of glucose produced per unit time, using

a standard curve for glucose.
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Caption: Reaction catalyzed by Maltose Phosphorylase.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. Maltose Phosphorylase from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes
[creative-enzymes.com]

2. Enzyme Activity Measurement of Maltose Phosphorylase [creative-enzymes.com]

3. Expression and purification of recombinant proteins by fusion to maltose-binding protein -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Genetic localization and regulation of the maltose phosphorylase gene, malP, in
Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://biochemifa.kikkoman.com/e/products/detail/?id=13170
https://www.benchchem.com/product/b15573737?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573737?utm_src=pdf-body
https://www.benchchem.com/product/b15573737?utm_src=pdf-custom-synthesis
https://www.creative-enzymes.com/product/maltose-phosphorylase-from-e-coli-recombinant_3446.html
https://www.creative-enzymes.com/product/maltose-phosphorylase-from-e-coli-recombinant_3446.html
https://www.creative-enzymes.com/service/enzyme-activity-measurement-of-maltose-phosphorylase_195.html
https://pubmed.ncbi.nlm.nih.gov/10911622/
https://pubmed.ncbi.nlm.nih.gov/10911622/
https://www.researchgate.net/publication/12407439_Expression_and_Purification_of_Recombinant_Proteins_by_Fusion_to_Maltose-Binding_Protein
https://pubmed.ncbi.nlm.nih.gov/11390687/
https://pubmed.ncbi.nlm.nih.gov/11390687/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Maltose phosphorylase from Lactobacillus brevis: purification, characterization, and
application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

7. tandfonline.com [tandfonline.com]

8. Biochemical characteristics of maltose phosphorylase MalE from Bacillus sp. AHU2001
and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. neb.com [neb.com]

10. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative
BioMart [creativebiomart.net]

11. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC
[pmc.ncbi.nlm.nih.gov]

12. Maltose Phosphorylase (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]

13. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 |
Thermo Fisher Scientific - HK [thermofisher.com]

To cite this document: BenchChem. [Cloning and Expression of Recombinant Maltose
Phosphorylase: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15573737#cloning-and-expression-of-
recombinant-maltose-phosphorylase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9343859/
https://pubmed.ncbi.nlm.nih.gov/9343859/
https://www.tandfonline.com/doi/full/10.1080/09168451.2019.1634516
https://pubmed.ncbi.nlm.nih.gov/31262243/
https://pubmed.ncbi.nlm.nih.gov/31262243/
https://pubmed.ncbi.nlm.nih.gov/31262243/
https://www.neb.com/en/-/media/nebus/files/manuals/manuale8201.pdf?rev=66fe20cb2d6246fdab2e7e37af056f08&hash=0D682435F8DC9E08F729C022D2AE21B3
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-expression-and-purification-of-mbp-fusion-protein-444.htm
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-expression-and-purification-of-mbp-fusion-protein-444.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940430/
https://biochemifa.kikkoman.com/e/products/detail/?id=13170
https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/enzyme-substrates/detecting-enzymes-that-metabolize-phosphates-and-polyphosphates.html
https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/enzyme-substrates/detecting-enzymes-that-metabolize-phosphates-and-polyphosphates.html
https://www.benchchem.com/product/b15573737#cloning-and-expression-of-recombinant-maltose-phosphorylase
https://www.benchchem.com/product/b15573737#cloning-and-expression-of-recombinant-maltose-phosphorylase
https://www.benchchem.com/product/b15573737#cloning-and-expression-of-recombinant-maltose-phosphorylase
https://www.benchchem.com/product/b15573737#cloning-and-expression-of-recombinant-maltose-phosphorylase
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

